Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
Overview
Description
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a fluorobenzyl group and a pyrazolo[3,4-b]pyridine core, which are known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine core under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Similar structure but lacks the methyl ester group.
1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate: Similar structure with a chlorine atom instead of fluorine.
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate: Similar structure with different substituents on the benzyl group.
Uniqueness
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. It is characterized by a unique structure that includes a fluorobenzyl substituent and a carbamate functional group. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H13FN4O
- Molecular Weight : 284.29 g/mol
- CAS Number : 304874-06-4
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through cyclization reactions using precursors like 2-aminopyridine and α,β-unsaturated carbonyl compounds.
- Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed where a fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine core.
- Esterification : The final step involves esterification to form the methyl ester derivative.
This compound exhibits biological activity through its interaction with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This mechanism may involve:
- Inhibition of enzymes associated with disease pathways.
- Modulation of signal transduction pathways.
Pharmacological Properties
Research indicates that this compound may possess various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth.
- Antiviral Properties : Investigations into its effects on viral replication are ongoing.
- Anticancer Potential : Early-stage research has indicated possible cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria. |
Study B | Antiviral Activity | Showed reduced viral load in infected cell lines. |
Study C | Anticancer Activity | Induced apoptosis in specific cancer cell lines with IC50 values in low micromolar range. |
Comparative Analysis
When compared to similar compounds within the pyrazolo[3,4-b]pyridine class, this compound stands out due to its unique fluorobenzyl group which enhances its lipophilicity and biological interactions.
Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | Lacks methyl ester | Moderate antimicrobial activity |
1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate | Chlorine instead of fluorine | Reduced efficacy compared to fluorinated variant |
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-21-14(17)13-11-6-4-8-18-15(11)20(19-13)9-10-5-2-3-7-12(10)16/h2-8,17H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGRWHECMNHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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